molecular formula C15H24N2O3S B2893477 1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine CAS No. 324776-47-8

1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B2893477
CAS No.: 324776-47-8
M. Wt: 312.43
InChI Key: KOECPSXTUNXPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine is an organic compound with the molecular formula C15H24N2O3S. It is characterized by the presence of a piperazine ring substituted with a butoxyphenylsulfonyl group and a methyl group.

Preparation Methods

The synthesis of 1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine typically involves the following steps:

Chemical Reactions Analysis

1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-4-13-20-14-5-7-15(8-6-14)21(18,19)17-11-9-16(2)10-12-17/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOECPSXTUNXPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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